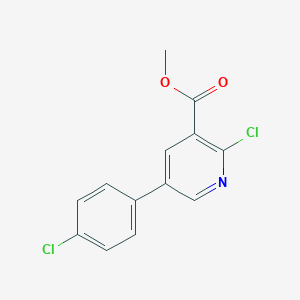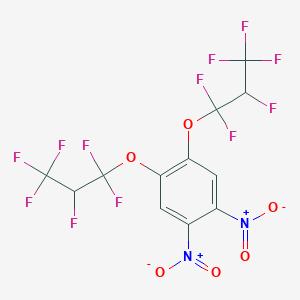
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile, commonly referred to as 2,3-DTCBN, is a benzonitrile derivative that has been used in a variety of scientific research applications. It is a colorless, oily liquid which has a melting point of -18°C and a boiling point of 225°C. It is insoluble in water and soluble in organic solvents. 2,3-DTCBN is an important intermediate in the synthesis of various organic compounds, and has been used in a range of laboratory experiments.
Aplicaciones Científicas De Investigación
2,3-DTCBN has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, fragrances, and other industrial chemicals. It has also been used in the synthesis of polymers and in the preparation of catalysts. In addition, 2,3-DTCBN has been used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents, antifungal agents, and antibiotics.
Mecanismo De Acción
2,3-DTCBN is a nucleophilic reagent, which means that it reacts with electrophilic species to form new covalent bonds. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which helps to activate the nucleophilic reagent. The reaction involves the attack of the nucleophilic reagent on the electrophilic species, resulting in the formation of a new covalent bond.
Biochemical and Physiological Effects
2,3-DTCBN has been studied for its potential biochemical and physiological effects. Studies have shown that it has antifungal and antimicrobial activity, and may also have anti-inflammatory and anti-tumor effects. In addition, it has been shown to inhibit the growth of certain viruses and bacteria, and to increase the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-DTCBN is a useful reagent for laboratory experiments due to its low cost, availability, and stability. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is important to note that 2,3-DTCBN is flammable and should be handled with care. In addition, it can react with certain compounds, so it should be stored away from other chemicals.
Direcciones Futuras
There are a number of potential future directions for research involving 2,3-DTCBN. One potential avenue of research is to explore its potential applications in medicine and drug development. In particular, further research could be conducted to investigate its potential as an anti-cancer agent or an antibiotic. Additionally, research could be conducted to explore its potential as a catalyst in organic synthesis. Finally, research could be conducted to investigate its potential as a reagent in the preparation of polymers and other industrial chemicals.
Métodos De Síntesis
2,3-DTCBN can be synthesized by the reaction of 2,3-dichlorobenzonitrile with trichloromethyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or toluene at a temperature of 80-90°C for 1-2 hours. The reaction is usually complete after 2 hours.
Propiedades
IUPAC Name |
2-(dichloromethyl)-3-(trichloromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl5N/c10-8(11)7-5(4-15)2-1-3-6(7)9(12,13)14/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXWWDYAGCRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)












